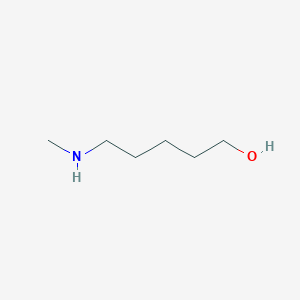
2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride
描述
2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride is a fluorinated organic compound with the molecular formula C₄H₃F₅O₂ and a molecular weight of 178.057 g/mol . It is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride typically involves the reaction of carbonyl fluoride (COF₂) with perfluoromethyl ether (CF₃OCH₃) under controlled conditions . The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to ensure the purity and yield of the compound .
化学反应分析
Types of Reactions
2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms in the compound can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed to form 2,2,3,3-tetrafluoro-3-methoxypropanoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) are commonly used under anhydrous conditions.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the compound.
Major Products Formed
Nucleophilic substitution: Products include substituted amides or ethers.
Hydrolysis: The major product is 2,2,3,3-tetrafluoro-3-methoxypropanoic acid.
科学研究应用
2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride involves its interaction with nucleophiles, leading to the substitution of fluorine atoms. The compound’s high electronegativity and reactivity make it a valuable reagent in various chemical transformations .
相似化合物的比较
Similar Compounds
Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate: Similar in structure but with a methyl ester group instead of a fluoride group.
2,2,3,3-Tetrafluoro-1-propanol: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride is unique due to its combination of fluorine atoms and a methoxy group, which imparts distinct reactivity and stability compared to its analogs .
属性
IUPAC Name |
2,2,3,3-tetrafluoro-3-methoxypropanoyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F5O2/c1-11-4(8,9)3(6,7)2(5)10/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWUIZGXMCMESE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C(=O)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546681 | |
| Record name | 2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10546681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2794-15-2 | |
| Record name | 2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10546681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[acetamido(pyridin-3-yl)methyl]acetamide](/img/structure/B3050618.png)
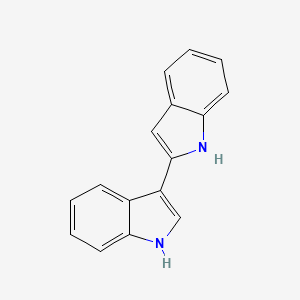
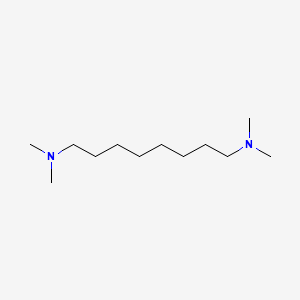

![[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3050622.png)
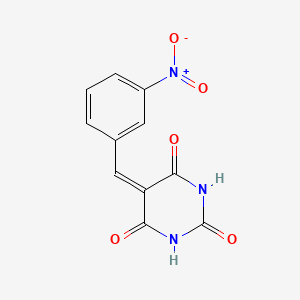
![5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3050626.png)
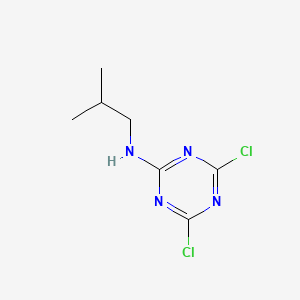
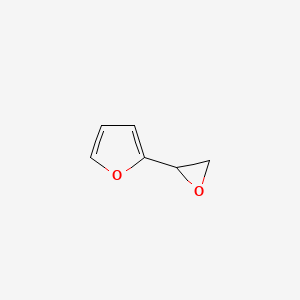
![1-[4-(Trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B3050632.png)
![Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester](/img/structure/B3050634.png)
